2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanol
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Overview
Description
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This compound is characterized by the presence of a chloro group and two methyl groups attached to the pyrazole ring, along with an ethanol moiety
Mechanism of Action
Target of Action
The compound 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanol, also known as 2(4-Chloro-3,5-dimethylpyrazol-1-yl)ethanol, is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects Related pyrazole compounds have shown potent antileishmanial and antimalarial activities .
Mode of Action
Other pyrazoline compounds and chalcone derivatives have shown affinity to binding cholinesterase (ache and bche) active site, suggesting a selective inhibition potential . This suggests that these compounds might act as neuroprotective agents for activated-acetylcholinesterase-linked neurological disorders .
Biochemical Pathways
Related pyrazole compounds have shown potent antileishmanial and antimalarial activities , suggesting that they may affect the biochemical pathways related to these diseases.
Pharmacokinetics
The compound’s solubility in polar organic solvents suggests that it may have good bioavailability.
Result of Action
Related pyrazole compounds have shown potent antileishmanial and antimalarial activities , suggesting that they may have similar effects.
Action Environment
The compound’s solubility in polar organic solvents suggests that it may be stable in various environments.
Biochemical Analysis
Biochemical Properties
Pyrazole-based compounds are known for their diverse pharmacological effects . They have been synthesized and evaluated for their antileishmanial and antimalarial activities
Cellular Effects
Related pyrazole derivatives have shown potent antileishmanial and antimalarial activities . These compounds have been shown to inhibit the growth of Leishmania aethiopica clinical isolate and Plasmodium berghei in infected mice
Molecular Mechanism
A molecular docking study conducted on a related compound showed a desirable fitting pattern in the LmPTR1 pocket (active site) of Leishmania major . This suggests that 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanol may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
Related compounds have shown dose-dependent antileishmanial and antimalarial activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanol typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with ethylene oxide or ethylene glycol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the pyrazole nitrogen on the ethylene oxide or ethylene glycol, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation or recrystallization are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) can be employed under basic conditions.
Major Products Formed
Oxidation: 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde or 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid.
Reduction: 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol.
Substitution: 2-(4-azido-3,5-dimethyl-1H-pyrazol-1-yl)ethanol or 2-(4-methoxy-3,5-dimethyl-1H-pyrazol-1-yl)ethanol.
Scientific Research Applications
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid: Similar structure but with an acetic acid moiety instead of ethanol.
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanol: Similar structure but with a methanol moiety instead of ethanol.
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propane-1,3-diol: Similar structure but with a propane-1,3-diol moiety instead of ethanol.
Uniqueness
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group enhances its reactivity, while the ethanol moiety improves its solubility and potential for biological interactions.
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O/c1-5-7(8)6(2)10(9-5)3-4-11/h11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGSKABZTAMJDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCO)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006480-06-3 |
Source
|
Record name | 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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